![molecular formula C19H21N3OS B2437696 N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide CAS No. 1117813-41-8](/img/structure/B2437696.png)
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide, also known as ML277, is a small molecule inhibitor of the K_v7.1 potassium channel. It was first discovered in 2012 by a team of researchers from the Max Planck Institute for Heart and Lung Research in Germany. Since then, ML277 has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide binds to the pore region of the K_v7.1 potassium channel and blocks the flow of potassium ions through the channel. This results in a prolongation of the cardiac action potential and an increase in the refractory period, which can prevent the occurrence of arrhythmias.
Biochemical and Physiological Effects:
In addition to its effects on cardiac repolarization, this compound has also been shown to have effects on other physiological systems. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is its selectivity for the K_v7.1 potassium channel, which minimizes off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the K_v7.1 potassium channel. Another area of interest is the investigation of the effects of this compound on other potassium channels and ion channels in general. Additionally, the therapeutic potential of this compound for other diseases, such as cancer and inflammation, warrants further investigation.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide involves a multi-step process that begins with the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene. This compound is then reacted with 2-chloroquinoline to form N-(1-cyanocyclohexyl)-2-(quinolin-2-ylthio)propanamide, which is subsequently converted to this compound through a series of reactions involving various reagents and solvents.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been shown to be a potent and selective inhibitor of the K_v7.1 potassium channel, which is involved in the regulation of cardiac repolarization. As such, this compound has been studied extensively for its potential therapeutic applications in the treatment of cardiac arrhythmias, such as long QT syndrome.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-quinolin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(18(23)22-19(13-20)11-5-2-6-12-19)24-17-10-9-15-7-3-4-8-16(15)21-17/h3-4,7-10,14H,2,5-6,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKYBMKPAOIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.